molecular formula C8H18Cl2N4 B2609550 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride CAS No. 1260813-70-4

2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride

Cat. No. B2609550
CAS RN: 1260813-70-4
M. Wt: 241.16
InChI Key: UFZDONZRNNLCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine is a common structural motif in many pharmaceuticals and drugs . It’s a six-membered ring containing two nitrogen atoms at positions 1 and 4 . Piperazine derivatives show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine compounds can vary greatly depending on the specific compound. For example, the molecular weight of 2-(Piperazin-1-yl)acetic acid dihydrochloride is 217.09 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine compounds can vary greatly depending on the specific compound. For example, 2-(Piperazin-1-yl)acetic acid dihydrochloride has a molecular weight of 217.09 .

Scientific Research Applications

Polyamide Synthesis

Research by Hattori and Kinoshita (1979) explored the synthesis of polyamides containing theophylline and thymine, with a focus on derivatives involving tetrahydropyrimidine and piperazine. These polyamides, formed through polycondensation with diamines, are soluble in various solvents and demonstrate potential in material sciences due to their unique solubility and molecular weight properties (Hattori & Kinoshita, 1979).

Anticancer and Anti-Inflammatory Activity

Savita G. Ghule et al. (2013) synthesized derivatives of tetrahydropyrimidine linked with piperazine for evaluating anticancer and anti-inflammatory activities. The study highlighted the potential of certain compounds to selectively influence cancer cell lines and exhibit significant anti-inflammatory effects, suggesting therapeutic applications in oncology and inflammation management (Ghule et al., 2013).

Pharmaceutical Development

Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with potential pharmaceutical applications, including tranquilizing and analgesic properties. This research indicates the versatility of piperazine-tetrahydropyrimidine compounds in developing various therapeutic agents (Mattioda et al., 1975).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds, revealing their luminescent properties and potential for photo-induced electron transfer. Such characteristics are significant in the development of optical materials and sensing applications (Gan et al., 2003).

HIV-1 Inhibition

Swidorski et al. (2016) explored tetrahydroisoquinolines and tetrahydropyrido[3,4-d]pyrimidines as alternatives to piperazine benzamide in HIV-1 attachment inhibitors. Their research contributed to the understanding of new compounds that could potentially inhibit HIV-1, showcasing the significance of piperazine derivatives in antiviral therapy (Swidorski et al., 2016).

Safety and Hazards

Piperazine compounds can pose various safety hazards. For example, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-piperazin-1-yl-1,4,5,6-tetrahydropyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h9H,1-7H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDONZRNNLCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.